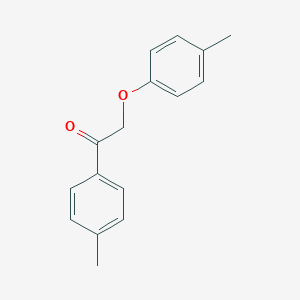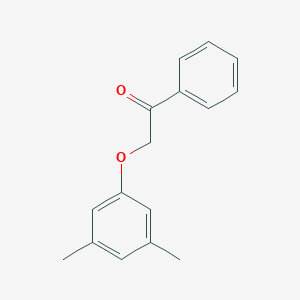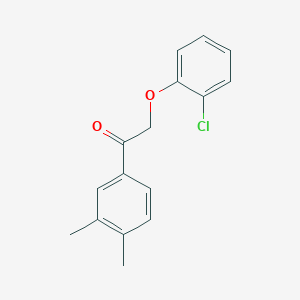
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-METHYLPHENOXY)PHENYL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-METHYLPHENOXY)PHENYL CYANIDE is a complex organic compound that features a benzotriazole moiety and a phthalonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-METHYLPHENOXY)PHENYL CYANIDE typically involves multi-step organic reactions. A common approach might include:
Formation of Benzotriazole Moiety: Starting with the synthesis of the benzotriazole ring through cyclization reactions involving ortho-substituted anilines and nitrites.
Attachment to Phthalonitrile Core: The benzotriazole moiety is then attached to the phthalonitrile core through nucleophilic substitution reactions.
Introduction of Methylphenoxy Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzotriazole moiety.
Reduction: Reduction reactions might target the nitrile groups, converting them to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: Amino derivatives of the phthalonitrile core.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Investigation as a building block for advanced materials, such as polymers or nanomaterials.
Biology
Biological Probes: Use in the development of probes for studying biological systems.
Medicine
Industry
Dyes and Pigments: Use in the synthesis of dyes and pigments due to its aromatic structure.
Stabilizers: Potential use as a stabilizer in polymers and plastics.
Mechanism of Action
The mechanism of action for 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-METHYLPHENOXY)PHENYL CYANIDE would depend on its specific application. For example:
Catalysis: It might act as a ligand, coordinating with metal centers to facilitate catalytic reactions.
Biological Systems: It could interact with specific proteins or enzymes, inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-benzotriazol-1-yl)phthalonitrile: Lacks the 4-methylphenoxy group.
5-(4-methylphenoxy)phthalonitrile: Lacks the benzotriazole moiety.
Uniqueness
The presence of both the benzotriazole moiety and the 4-methylphenoxy group in 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-METHYLPHENOXY)PHENYL CYANIDE makes it unique, potentially offering a combination of properties from both functional groups.
Properties
Molecular Formula |
C21H13N5O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C21H13N5O/c1-14-6-8-17(9-7-14)27-21-11-16(13-23)15(12-22)10-20(21)26-19-5-3-2-4-18(19)24-25-26/h2-11H,1H3 |
InChI Key |
UQLPIXJDDJZINL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3 |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(4-Fluorophenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]ethanone](/img/structure/B339297.png)
![2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(4-FLUOROPHENYL)ETHANONE](/img/structure/B339299.png)

![2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE](/img/structure/B339302.png)





